molecular formula C16H16N2O3S B4986982 3-(1,3-Benzothiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

3-(1,3-Benzothiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4986982
M. Wt: 316.4 g/mol
InChI Key: QABHXWMGVKPZJC-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic Acid (CAS Registry Number: 73806-01-6) is a sophisticated synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a benzothiazole moiety, a privileged scaffold in pharmacology, linked via an amide bond to a bicyclo[2.2.1]heptane (norbornane) system bearing a carboxylic acid functional group . The strained, rigid nature of the bicyclo[2.2.1]heptane framework can impart favorable properties such as conformational restriction, potentially enhancing binding affinity and selectivity towards biological targets . The presence of both hydrogen bond donor (carboxylic acid) and acceptor (amide carbonyl, benzothiazole nitrogen) groups makes this molecule a versatile building block for constructing chemical libraries or for further derivatization into more complex target molecules. Compounds featuring the benzothiazole core are extensively investigated for a range of therapeutic applications. Structural analogs, particularly those with similar bicyclic and benzothiazole architectures, have been explored for their potential in neurological research, including investigations for Alzheimer's and Parkinson's diseases, as well as for their neuroprotective properties . The specific stereochemistry and substitution pattern on the benzothiazole ring can profoundly influence the compound's biological activity and physicochemical properties. This product is presented as a key intermediate for researchers developing novel bioactive molecules in high-throughput screening campaigns and structure-activity relationship (SAR) studies. Product Identification: • IUPAC Name: 3-(1,3-Benzothiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic Acid • CAS Number: 73806-01-6 • Molecular Formula: C 15 H 14 N 2 O 4 S • Molecular Weight: 318.35 g/mol Intended Use: This product is supplied For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. All necessary safety data sheets (SDS) and handling protocols should be consulted prior to use. Researchers are encouraged to leverage the unique hybrid structure of this molecule, combining a privileged heterocycle with a rigid bicyclic core, to probe new chemical space in their discovery programs.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-14(12-8-5-6-9(7-8)13(12)15(20)21)18-16-17-10-3-1-2-4-11(10)22-16/h1-4,8-9,12-13H,5-7H2,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABHXWMGVKPZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(1,3-Benzothiazol-2-ylcarbamoyl)bicyclo[221]heptane-2-carboxylic acid typically involves multi-step organic reactions The synthetic route generally starts with the preparation of the bicyclo[22Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the molecule .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a critical building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
  • Reagent in Chemical Reactions : It is utilized as a reagent in several chemical reactions, including oxidation, reduction, and substitution reactions. The versatility of this compound enables chemists to explore diverse synthetic pathways.

Biology

  • Antimicrobial Properties : Research indicates that 3-(1,3-benzothiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid exhibits antimicrobial activity against various pathogens, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies have shown that this compound may possess anticancer properties, possibly through mechanisms involving the modulation of specific cellular pathways or enzyme activities.

Medicine

  • Therapeutic Potential : Ongoing research aims to evaluate the therapeutic applications of this compound in treating diseases related to the modulation of the adenosine A2 receptor system. Its ability to interact with biological targets makes it a candidate for drug development.
  • Pharmaceutical Intermediate : The compound may also serve as an intermediate in the synthesis of pharmaceuticals, contributing to the development of new therapeutic agents.

Industry

  • Material Development : In industrial applications, this compound can be utilized in the development of new materials, particularly those requiring specific chemical properties derived from its unique structure.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The bicyclo[2.2.1]heptane core provides a rigid framework that can influence the compound’s binding affinity and specificity. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclo Core

PKZ18 (3-((4-(4-Isopropylphenyl)-5-methylthiazol-2-yl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid)
  • Key Differences : Replaces benzothiazole with a substituted thiazole (4-isopropylphenyl, 5-methyl).
  • Impact : Retains anti-infective activity against Gram-positive bacteria (e.g., MRSA) but shows reduced biofilm inhibition compared to its derivative PKZ18-22. The bulky isopropylphenyl group may hinder penetration into biofilms .
3-(Thiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid
  • Key Differences : Incorporates an oxygen atom in the bicyclo core (7-oxa).
  • No direct bioactivity data reported, but structural studies highlight hydrogen-bonding interactions critical for crystal packing .

Heterocyclic Modifications

WQ8 ((1R,2R,3R,4S)-3-(1,3-Benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxylic Acid)
  • Key Differences : Lacks the carbamoyl linker; benzothiazole is directly attached.
  • Impact: The absence of the CONH bridge reduces conformational flexibility, possibly diminishing binding to T-box genes. Molecular weight (C₁₅H₁₅NO₂S) and chiral centers (4 vs. 3 in the target compound) suggest distinct pharmacokinetic profiles .
3-(6-Bromo-1H-Benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic Acid tert-Butyl Ester
  • Key Differences : Substitutes benzothiazole with bromo-benzimidazole and introduces a nitrogen in the bicyclo system (2-aza).
  • Impact: The basic nitrogen enhances solubility in acidic environments, while bromine improves halogen bonding.

Functional Group Variations

3-Methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Cocrystal
  • Key Differences : Methoxycarbonyl (COOMe) instead of carbamoyl (CONH) and an unsaturated bicyclo core (hept-5-ene).
  • Impact : The ester group is more hydrolytically labile than the carbamoyl, reducing metabolic stability. The double bond introduces strain, affecting molecular geometry and target binding .
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic Acid
  • Key Differences : Replaces benzothiazolylcarbamoyl with hydroxy and trimethyl groups.
  • Impact : Hydroxyl group enhances hydrophilicity but eliminates heteroaromatic interactions, likely rendering it inactive against bacterial targets. Trimethyl groups increase steric bulk, reducing bioavailability .

Biological Activity

3-(1,3-Benzothiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound integrates a benzothiazole moiety with a bicyclic heptane framework, which may contribute to its biological efficacy.

The molecular formula of this compound is C14H16N2O2SC_{14}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 272.36 g/mol. Its structure is characterized by the bicyclo[2.2.1]heptane system, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzothiazole component is particularly noted for its potential to modulate enzyme activity, possibly through inhibition or activation mechanisms. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi, suggesting a potential application in treating infections.

Anticancer Properties

The compound's structural features may also contribute to its anticancer effects. Investigations into related bicyclic compounds have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

Case Studies

Several studies have evaluated the biological activity of benzothiazole derivatives:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted that benzothiazole derivatives showed promising results against resistant strains of bacteria, indicating their potential as new antimicrobial agents.
  • Anticancer Research : Another research article investigated the effects of benzothiazole-based compounds on human cancer cell lines, revealing significant reductions in cell viability and increased apoptosis markers, suggesting a mechanism involving caspase activation .
  • Inhibition of Cathepsin C : Patented research has indicated that related bicyclic compounds possess potent inhibitory activity against Cathepsin C, an enzyme implicated in various pathological conditions, including cancer and inflammation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotent inhibition of Cathepsin C

Q & A

Q. What are the recommended synthetic routes for 3-(1,3-benzothiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid, and how do reaction conditions influence enantioselectivity?

The compound can be synthesized via cycloaddition reactions or coupling strategies. For example, [4+2] cycloaddition under mild conditions with organic catalysts (e.g., chiral amines) achieves high enantioselectivity (>90% ee) by controlling steric and electronic effects during bicycloheptane formation . Alternatively, coupling the benzothiazole carbamoyl moiety to preformed bicycloheptane-2-carboxylic acid derivatives (e.g., using DCC/HOBt or EDCI) requires anhydrous conditions to minimize side reactions. Photochemical [2+2] cycloaddition methods are also viable but may require UV light and sensitizers for optimal yields .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally analogous 3-(thiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, where the bicycloheptane core and carbamoyl group geometry were unambiguously assigned .
  • NMR spectroscopy : Key signals include the bicycloheptane bridgehead protons (δ 1.5–2.5 ppm, multiplet) and the benzothiazole NH (δ 10–12 ppm, broad). 2D COSY and NOESY confirm spatial relationships .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) detect impurities and quantify enantiomeric excess using chiral stationary phases (e.g., Chiralpak IA) .

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) inform its dual role in enzyme inhibition and anti-biofilm activity?

The bicycloheptane scaffold enhances rigidity, improving target binding, while the benzothiazole carbamoyl group mediates hydrogen bonding with enzyme active sites. SAR studies on analogs reveal:

  • Enzyme inhibition : Substitution at the benzothiazole 4-position (e.g., aryl groups) boosts kinase inhibition (IC₅₀ < 1 µM) by enhancing hydrophobic interactions .
  • Anti-biofilm activity : Derivatives like PKZ18-22 (with 4-isopropylphenyl substitution) disrupt bacterial T-box RNA regulatory elements, reducing biofilm biomass by >80% in Staphylococcus aureus at 10 µg/mL. This activity is stereochemically tolerant, allowing structural diversification without significant potency loss .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Dose-response profiling : Compare IC₅₀ values under standardized conditions (e.g., ATP-based assays for kinase inhibition vs. crystal violet assays for biofilm inhibition) .
  • Off-target screening : Use proteome-wide affinity chromatography to identify non-specific binding, which may explain variability in cytotoxicity or efficacy .
  • Metabolic stability assays : Assess compound degradation in cell culture media (e.g., via LC-MS) to differentiate intrinsic activity from artifacts caused by instability .

Q. How can computational modeling optimize this compound for selective targeting of bacterial vs. mammalian enzymes?

  • Molecular docking : Prioritize analogs with lower binding energy to bacterial T-box RNA (e.g., ΔG < −8 kcal/mol) compared to human kinases. The benzothiazole ring’s π-stacking with conserved RNA bases is critical .
  • MD simulations : Identify conformational flexibility in the bicycloheptane core that accommodates bacterial target pockets but clashes with mammalian enzyme steric barriers .

Methodological Considerations

Q. What in vitro assays are most robust for evaluating anti-inflammatory vs. anticancer activity?

  • Anti-inflammatory : Measure TNF-α suppression in LPS-stimulated macrophages (ELISA) and COX-2 inhibition (IC₅₀ via fluorescence polarization) .
  • Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with concurrent caspase-3 activation assays to confirm apoptosis induction .

Q. How should researchers design stability studies for this compound under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC. The carboxylic acid group may esterify at low pH, requiring enteric coatings for oral delivery .
  • Plasma stability : Add compound to human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify remaining parent compound using LC-MS/MS .

Data Contradictions and Validation

Q. Why do some studies report high cytotoxicity while others show minimal toxicity?

Discrepancies arise from:

  • Cell line variability : Primary cells (e.g., hepatocytes) may metabolize the compound more rapidly than immortalized lines, altering toxicity profiles .
  • Solvent effects : DMSO concentrations >0.1% in vehicle controls can artificially inflate toxicity readings .

Q. How can researchers validate the compound’s mechanism of action when conflicting pathways are proposed?

  • CRISPR-Cas9 knockout : Delete putative targets (e.g., T-box genes in S. aureus) and assess resistance development .
  • Thermal shift assays : Confirm direct binding to enzymes (e.g., kinases) by measuring protein melting temperature (ΔTm > 2°C indicates stabilization) .

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